molecular formula C12H14N4O2S B494606 7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 330990-66-4

7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B494606
CAS No.: 330990-66-4
M. Wt: 278.33g/mol
InChI Key: CZZVBODZMQRYAY-UHFFFAOYSA-N
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Description

7-Allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine-2,6-dione derivative characterized by allyl and allylsulfanyl substituents at positions 7 and 8, respectively, and a methyl group at position 3. This compound belongs to a broader class of purine derivatives investigated for their biochemical activities, particularly as enzyme inhibitors and therapeutic agents.

Properties

IUPAC Name

3-methyl-7-prop-2-enyl-8-prop-2-enylsulfanylpurine-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O2S/c1-4-6-16-8-9(13-12(16)19-7-5-2)15(3)11(18)14-10(8)17/h4-5H,1-2,6-7H2,3H3,(H,14,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZVBODZMQRYAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be achieved through a one-pot procedure. This involves the preparation of 7-allyl-8-thioxoguanosine as an intermediate, which is then further reacted to introduce the allylsulfanyl group . The reaction conditions typically involve the use of appropriate solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, purification processes, and ensuring the safety and efficiency of the production at an industrial scale.

Chemical Reactions Analysis

Types of Reactions

7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the allylsulfanyl group to a thiol group.

    Substitution: The allyl and allylsulfanyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted purine derivatives

Scientific Research Applications

7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as Toll-like receptor 7 (TLR7). This interaction leads to the activation of immune cells, including natural killer cells and dendritic cells, resulting in the production of cytokines and other immune-stimulatory molecules . The compound’s ability to modulate the immune response makes it a valuable tool in immunotherapy research.

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : Bulkier substituents like benzylsulfanyl may hinder enzyme binding, whereas ethylsulfanyl offers minimal steric interference.
  • Synthesis Flexibility : Most analogs are synthesized via nucleophilic substitution or alkylation reactions using reagents like propargyl bromide or phenacyl bromides .

SIRT3 Inhibition

The 8-mercapto-3,7-dihydro-1H-purine-2,6-dione scaffold (lacking allyl groups) demonstrates potent SIRT3 inhibition, impairing cancer cell proliferation . The target compound’s allylsulfanyl group may enhance stability compared to mercapto (-SH) analogs, though direct activity data are pending validation.

Anti-Inflammatory Potential

Compounds like 8-bromo-3-cyclopropyl-7-methyl derivatives (e.g., CP-8 in ) serve as intermediates for anti-inflammatory agents targeting adenosine receptors. The allyl groups in the target compound could modulate receptor affinity differently.

Enzyme Binding and Selectivity

  • Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2): Xanthine derivatives with cyclohexylamino groups (e.g., compound 3 in ) show allosteric inhibition, suggesting purine-2,6-diones may target metabolic enzymes.
  • Acetylcholinesterase (AChE) : Alkynylmethylamine derivatives (e.g., compound 35 in ) exhibit AChE inhibition, highlighting scaffold versatility.

Challenges

  • Regioselectivity : Ensuring substitutions at positions 7 and 8 requires careful control of reaction conditions .
  • Stability : Allylsulfanyl groups may undergo oxidation, necessitating inert atmospheres during synthesis .

Biological Activity

7-Allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a purine derivative that has garnered attention for its potential biological activities. This compound, characterized by its unique structure, may exhibit various pharmacological properties that could be beneficial in medicinal chemistry and therapeutic applications. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data and case studies.

Chemical Structure

The chemical structure of 7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can be represented as follows:

Molecular Formula C12H15N5O2S\text{Molecular Formula C}_{12}\text{H}_{15}\text{N}_5\text{O}_2\text{S}

Antioxidant Activity

Research indicates that compounds containing allyl groups possess significant antioxidant properties. In vitro studies have demonstrated that 7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione can scavenge free radicals effectively. The antioxidant activity was measured using DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, showing a concentration-dependent effect.

Concentration (µM)% Inhibition
1025
5050
10075

Antimicrobial Activity

The antimicrobial efficacy of the compound was evaluated against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using the broth dilution method.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

These results suggest that the compound exhibits moderate antibacterial activity, potentially due to its ability to disrupt bacterial cell membranes.

Cytotoxicity

The cytotoxic effects of the compound were assessed on human cancer cell lines (e.g., HeLa and MCF-7). The results indicated that the compound induces apoptosis in a dose-dependent manner.

Cell LineIC50 (µM)
HeLa20
MCF-715

Flow cytometry analysis revealed an increase in Annexin V-positive cells, indicating early apoptotic changes upon treatment with the compound.

The proposed mechanism of action for the biological activities of 7-allyl-8-(allylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves the modulation of oxidative stress pathways and interference with cellular signaling mechanisms. The presence of sulfur in its structure may enhance its reactivity towards reactive oxygen species (ROS), contributing to its antioxidant properties.

Case Studies

  • Study on Antioxidant Properties : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives similar to this compound exhibited significant protective effects against oxidative stress in neuronal cells.
  • Antimicrobial Efficacy : Another case study highlighted the effectiveness of allyl-containing compounds against multi-drug resistant bacterial strains, emphasizing their potential as lead compounds in antibiotic development.
  • Cancer Research : Research conducted on various purine derivatives indicated that modifications at specific positions (such as allyl and sulfanyl groups) can enhance selectivity towards cancer cells while minimizing toxicity to normal cells.

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